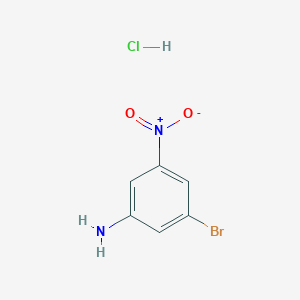![molecular formula C10H14N2O3 B1381585 (2R)-2-[(1-氰基环戊基)甲酰胺基]丙酸 CAS No. 1604394-29-7](/img/structure/B1381585.png)
(2R)-2-[(1-氰基环戊基)甲酰胺基]丙酸
描述
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a formamido group attached to a propanoic acid backbone
科学研究应用
Chemistry
In chemistry, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Hydroxylamine hydrochloride, sodium acetate, acetic acid
Conditions: Reflux
Reaction: Cyclopentanone is converted to cyclopentanone oxime, which is then dehydrated to form 1-cyanocyclopentane.
-
Amidation Reaction
Starting Material: 1-cyanocyclopentane
Reagents: Formic acid, ammonium formate
Conditions: Heating
Reaction: 1-cyanocyclopentane reacts with formic acid and ammonium formate to form 1-cyanocyclopentylformamide.
-
Formation of the Final Product
Starting Material: 1-cyanocyclopentylformamide
Reagents: ®-2-bromopropanoic acid, base (e.g., sodium hydroxide)
Conditions: Room temperature
Reaction: 1-cyanocyclopentylformamide undergoes nucleophilic substitution with ®-2-bromopropanoic acid to yield (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid.
Industrial Production Methods
Industrial production of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the cyanocyclopentyl group
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced forms of the cyanocyclopentyl group, such as amines
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Conditions: Room temperature or elevated temperatures
Products: Substituted derivatives at the formamido or propanoic acid moieties
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Nucleophiles: Amines, alcohols
作用机制
The mechanism of action of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may interact with hydrophobic pockets, while the formamido and propanoic acid groups can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
- (2R)-2-[(1-cyanocyclohexyl)formamido]propanoic acid
- (2R)-2-[(1-cyanocyclopentyl)acetamido]propanoic acid
Uniqueness
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both a cyanocyclopentyl group and a formamido group. This combination of features imparts distinct reactivity and biological activity compared to similar compounds. The stereochemistry plays a crucial role in its interaction with molecular targets, influencing its efficacy and specificity in various applications.
属性
IUPAC Name |
(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPPMMKDJGFPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



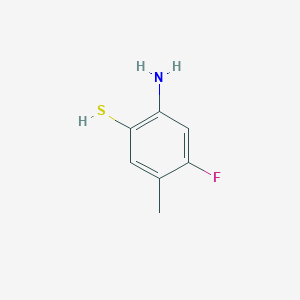


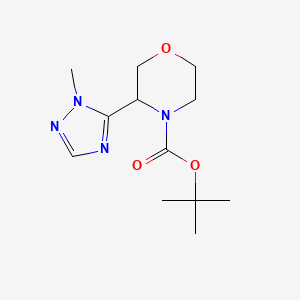
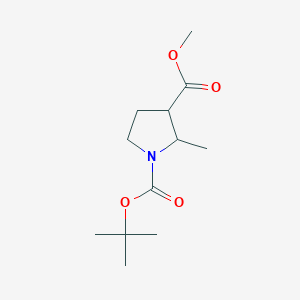
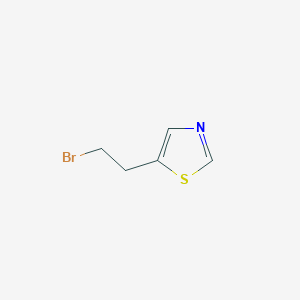


![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
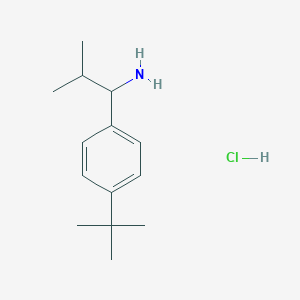
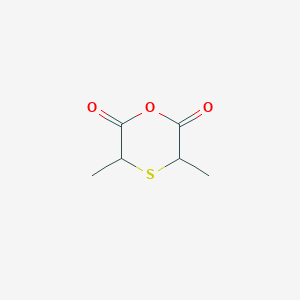
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
